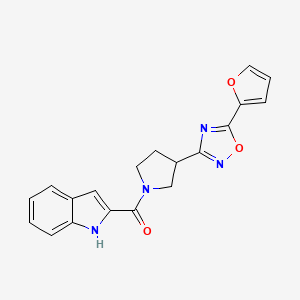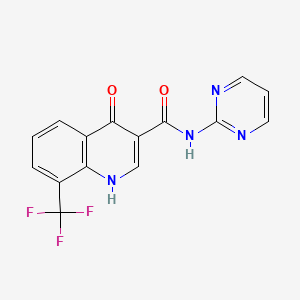![molecular formula C18H17N5O2 B2393905 3-(2-吗啉代-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-6-羰基)苯腈 CAS No. 2034273-16-8](/img/structure/B2393905.png)
3-(2-吗啉代-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-6-羰基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a morpholine ring, a pyrrolo[3,4-d]pyrimidine core, and a benzonitrile group, making it a molecule of interest in various fields of scientific research.
科学研究应用
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
Target of Action
Similar compounds have been reported to inhibitReceptor-interacting protein kinase 1 (RIPK1) , a key regulator in necroptosis and inflammation, and Ataxia telangiectasia and Rad3-related (ATR) kinase , a key protein in the DNA damage response. These targets play crucial roles in cell survival and death, making them attractive targets for cancer therapy .
Mode of Action
Similar compounds have been shown to bind effectively to the allosteric pocket of ripk1, serving as a type iii inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the induction of necroptosis and inflammation .
Biochemical Pathways
The compound likely affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By blocking RIPK1, the compound prevents the initiation of this pathway, potentially leading to reduced inflammation and cell death .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure , suggesting that this compound may also have favorable ADME properties.
Result of Action
The inhibition of RIPK1 by this compound could lead to potent anti-necroptotic activity in both human and mouse cellular assays . This could result in reduced inflammation and cell death, which could be beneficial in the treatment of diseases where these processes are dysregulated .
准备方法
The synthesis of 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and involve the sequential combination of three or more substrates in a single reaction vessel. One common synthetic route involves the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
化学反应分析
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
相似化合物的比较
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can be compared with other similar compounds, such as:
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
These compounds share similar structural features, such as the pyrrolo[3,4-d]pyrimidine core, but differ in their substituents and specific biological activities. The unique combination of the morpholine ring, pyrrolo[3,4-d]pyrimidine core, and benzonitrile group in 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c19-9-13-2-1-3-14(8-13)17(24)23-11-15-10-20-18(21-16(15)12-23)22-4-6-25-7-5-22/h1-3,8,10H,4-7,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNDYTUQWXMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
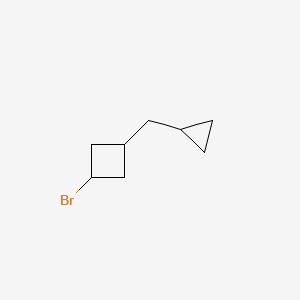
![N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2393825.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2393826.png)



![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)

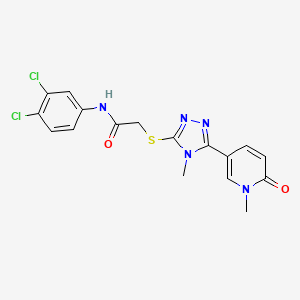
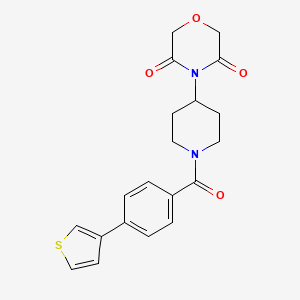
![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2393840.png)
![4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(2-METHOXYPHENYL)BENZAMIDE](/img/structure/B2393842.png)
